2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
説明
特性
IUPAC Name |
2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-4-6-13(7-5-11)22-8-12(2)9-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h4-7,12H,8-10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXQARJROYQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethyl and methylphenyl groups through alkylation reactions. The final step involves the acylation of the purine derivative to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the purine core, converting them into hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
科学的研究の応用
Antioxidant Activity
Research indicates that this compound enhances cellular antioxidant defenses by modulating oxidative stress pathways. It may influence the Nrf2 signaling pathway, which is crucial for the expression of antioxidant proteins.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. Studies have shown its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha through the suppression of NF-kB signaling pathways.
Antitumor Properties
Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
| Study Type | Findings |
|---|---|
| Cytotoxicity Assay | Demonstrated significant dose-dependent cytotoxicity against cancer cell lines (e.g., NCI-H196) with minimal effects on normal cells. |
| Inflammation Model | Inhibitory effects on IL-6 and TNF-alpha production in LPS-induced inflammation models were observed. |
| Oxidative Stress | Enhanced expression of antioxidant enzymes was noted in treated cells compared to controls. |
In Vitro Studies
Various assays have been conducted to assess the compound's impact on cell viability and proliferation. For instance, one study reported a reduction in viability of lung cancer cells with IC50 values indicating effective concentrations for therapeutic use.
In Vivo Models
Animal studies have shown promise in using this compound for reducing tumor growth and inflammation in models of cancer cachexia and acute lung injury.
作用機序
The mechanism of action of 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. These interactions lead to various biological effects, which are the basis for its potential therapeutic applications.
類似化合物との比較
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Synthesis : The target compound’s synthesis likely mirrors methods for cyclohexyl analogs (), involving condensation of pyrimidine precursors with substituted aldehydes or ketones. Yields for similar reactions range from 51% () to higher efficiencies in automated pipelines () .
- Analytical Data : LCMS (m/z 658 [M+H]+) and HPLC (retention time 1.57 minutes) in highlight standard characterization techniques. The target compound would require similar validation .
- Stability : Trifluoromethyl groups (–5) confer resistance to oxidative metabolism, whereas the target’s methyl groups may necessitate prodrug strategies for sustained activity .
生物活性
The compound 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C19H22N6O3
- Molecular Weight : 382.42 g/mol
- IUPAC Name : 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
- Structure : The compound features a complex purine structure with various functional groups that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
Anticancer Activity
Studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. This is particularly relevant in the context of targeted therapies for various cancers.
- Case Studies :
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties:
- Inflammation Pathways : It may modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
- Research Findings :
Neuroprotective Effects
Neuroprotection is another promising area for this compound:
- Oxidative Stress Reduction : The compound may enhance the expression of antioxidant enzymes and reduce oxidative stress in neuronal cells.
- Studies Highlighting Neuroprotection :
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
